N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group, along with a dimethylaminopropylamine side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scaling up the process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL)-N-[3-(DIMETHYLAMINO)PROPYL]AMINE
- N-(4-(4-FLUOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL)-N-[3-(DIMETHYLAMINO)PROPYL]AMINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The difluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19ClF2N4 |
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Molecular Weight |
340.80 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C16H19ClF2N4/c1-23(2)9-3-8-20-16-21-13(10-14(22-16)15(18)19)11-4-6-12(17)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3,(H,20,21,22) |
InChI Key |
JGUSSURDFRFIEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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